molecular formula C₆H₆Na₆O₂₁P₆ B123736 myo-Inositol Trispyrophosphate Hexasodium Salt CAS No. 23103-35-7

myo-Inositol Trispyrophosphate Hexasodium Salt

Cat. No.: B123736
CAS No.: 23103-35-7
M. Wt: 737.88 g/mol
InChI Key: DTOYSAZRROROSE-UHFFFAOYSA-H
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Mechanism of Action

Target of Action

The primary target of myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP Hexasodium Salt) is hemoglobin , a protein in red blood cells responsible for transporting oxygen from the lungs to the body’s tissues .

Mode of Action

ITPP Hexasodium Salt acts as an allosteric effector of hemoglobin . This means it binds to a site on the hemoglobin molecule separate from the oxygen-binding site, causing a conformational change that reduces the oxygen-binding affinity of hemoglobin . This shift facilitates the release of oxygen by red blood cells .

Biochemical Pathways

The action of ITPP Hexasodium Salt primarily affects the oxygen transport pathway . By reducing the oxygen-binding affinity of hemoglobin, it shifts the oxygen-hemoglobin dissociation curve to the right . This shift increases oxygen release from the blood into tissue , enhancing tissue oxygenation.

Pharmacokinetics

It is known that the compound ismembrane-permeant , meaning it can cross cell membranes . This property likely influences its bioavailability and distribution within the body.

Result of Action

The primary result of ITPP Hexasodium Salt’s action is the increased release of oxygen from red blood cells, leading to enhanced tissue oxygenation . This can reverse hypoxia (a condition where tissues are deprived of adequate oxygen), control tumor growth, and improve the response to chemotherapy .

Action Environment

Proper storage and handling of the compound, such as maintaining it at a temperature of 28°C , are crucial for preserving its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myo-Inositol Trispyrophosphate Hexasodium Salt involves the phosphorylation of myo-inositol. The process typically includes the reaction of myo-inositol with pyrophosphoric acid under controlled conditions to form the trispyrophosphate derivative. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is then dried and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Myo-Inositol Trispyrophosphate Hexasodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various phosphorylated derivatives, while substitution reactions can produce a range of substituted inositol compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYSAZRROROSE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na6O21P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439863
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23103-35-7
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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